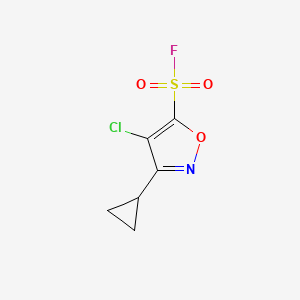

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

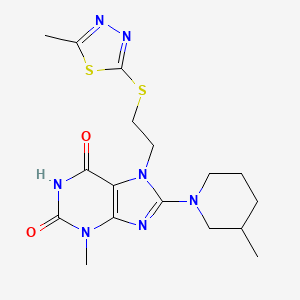

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO3S . It is related to 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride , which has a similar structure but contains a chloride instead of a fluoride .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position . The 5-position of the oxazole ring is substituted with a sulfonyl fluoride group .Aplicaciones Científicas De Investigación

Regioselective Synthesis of Triazoles

Thomas and Fokin (2018) describe a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and a novel bromovinylsulfonyl fluoride building block. This methodology extends to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, suggesting a pathway for the synthesis of complex structures using 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride as a precursor or analogous reagent (Thomas & Fokin, 2018).

Metal-Free Synthesis of Aliphatic Sulfonyl Fluorides

Lucas, Qin, and Tang (2021) developed an efficient, metal-free method for the regioselective construction of aliphatic sulfonyl fluoride moieties on the 1,2,3-triazole ring from the cycloaddition between specific difluorides and organic azides. This technique, offering high yields, hints at the potential for this compound to be used in similar regioselective syntheses, highlighting its utility in constructing sulfonyl fluoride-containing compounds (Lucas, Qin, & Tang, 2021).

Electrochemical Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) reported a mild and environmentally friendly electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides with potassium fluoride. Given the broad substrate scope and mild reaction conditions of this methodology, this compound could potentially be synthesized or utilized within similar electrochemical frameworks to create sulfonyl fluoride derivatives efficiently (Laudadio et al., 2019).

Propiedades

IUPAC Name |

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQOGHNUFBSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

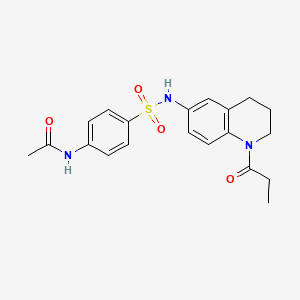

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)

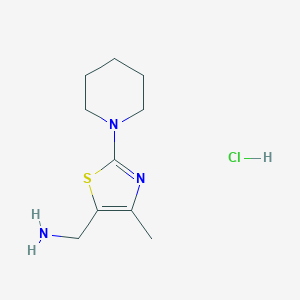

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)

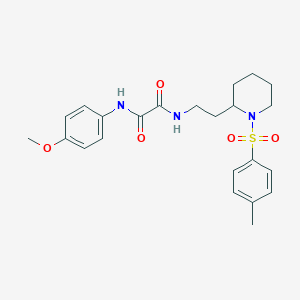

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2962585.png)

![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)

![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)

![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)

![2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2962596.png)